An In--Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-hydroxy-8-methoxyquinoline
An In--Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-hydroxy-8-methoxyquinoline
Abstract
Substituted quinoline scaffolds are cornerstones in medicinal chemistry, valued for their versatile biological activities and metal-chelating properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, highly functionalized derivative: 3-Bromo-4-hydroxy-8-methoxyquinoline . We move beyond a simple recitation of steps to explain the underlying chemical principles, from the strategic construction of the quinoline core to its regioselective bromination. This document details validated, step-by-step protocols for synthesis, purification, and structural elucidation using a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The insights and data presented herein are designed to empower researchers to reliably produce and validate this compound for applications in drug discovery and materials science.
Introduction to the 4-Hydroxy-8-methoxyquinoline Scaffold
The quinoline framework, a fusion of benzene and pyridine rings, is a privileged structure in pharmacology. The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-established bidentate chelating agent for numerous metal ions, a property that underpins its use in analytical chemistry and its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects.[2][3]
The target molecule, 3-Bromo-4-hydroxy-8-methoxyquinoline (Molecular Formula: C₁₀H₈BrNO₂, Molecular Weight: 254.08 g/mol ), introduces three key functional groups onto this core:
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A C4-Hydroxyl Group: This group exists in tautomeric equilibrium with its quinolin-4-one form. It is a powerful activating group for electrophilic substitution and a key hydrogen bond donor.
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A C8-Methoxy Group: This electron-donating group further modulates the electronic properties of the benzene ring portion of the scaffold.
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A C3-Bromo Substituent: The bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries. It also significantly influences the molecule's lipophilicity and electronic profile.
This guide outlines a logical and efficient synthetic pathway, beginning with the construction of the core heterocyclic system followed by a targeted bromination.
Synthetic Strategy and Execution
Retrosynthetic Analysis and Workflow
Our strategy involves a two-stage process: first, the construction of the 4-hydroxy-8-methoxyquinoline precursor, followed by direct, regioselective bromination at the C3 position. The precursor itself can be efficiently assembled from commercially available starting materials using a classic heterocyclic cyclization reaction.
Synthesis of Precursor: 4-Hydroxy-8-methoxyquinoline
Causality: The Conrad-Limpach reaction is a robust and reliable method for synthesizing 4-hydroxyquinolines (quinolin-4-ones).[4] The reaction proceeds via two key thermal steps: an initial nucleophilic substitution of an aniline onto an active methylene compound like diethyl malonate to form an enamine intermediate, followed by a high-temperature thermal cyclization. Using 2-methoxyaniline as the starting material directly installs the required C8-methoxy substituent on the final quinoline ring.
Experimental Protocol: Synthesis of 4-Hydroxy-8-methoxyquinoline
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Step A: Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq).
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Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by TLC for the consumption of the aniline.
-
Allow the reaction mixture to cool slightly. The ethanol byproduct can be removed under reduced pressure. The resulting crude product is diethyl 2-((2-methoxyphenyl)amino)maleate.
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Step B: Cyclization: The crude intermediate is added portion-wise to a flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether, pre-heated to 240-250 °C.
-
Maintain the temperature for 30-60 minutes to effect cyclization. A precipitate will form.
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Allow the mixture to cool to room temperature. The solid product is collected by vacuum filtration.
-
Wash the collected solid thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.
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The crude 4-hydroxy-8-methoxyquinoline can be purified further by recrystallization from ethanol or a similar polar solvent to yield a pure, crystalline solid.
Regioselective Bromination to Yield 3-Bromo-4-hydroxy-8-methoxyquinoline
Mechanistic Insight: The bromination of the 4-hydroxy-8-methoxyquinoline precursor is a classic electrophilic aromatic substitution reaction. The quinoline ring is highly activated towards electrophiles due to the potent electron-donating effects of the C4-hydroxyl group (via resonance). This group strongly directs substitution to the ortho (C3) and para (C5) positions. The C8-methoxy group also activates the benzene ring portion, particularly at C5 and C7. However, the C3 position is the most electronically enriched and sterically accessible site adjacent to the powerful C4-OH directing group, making it the preferred site for monosubstitution under controlled conditions. Using a mild brominating agent like N-Bromosuccinimide (NBS) helps to prevent over-bromination, which can occur with harsher reagents like molecular bromine (Br₂).[5][6]
Experimental Protocol: Bromination
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Dissolution: In a flask protected from light, dissolve 4-hydroxy-8-methoxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with water, followed by a cold, dilute solution of sodium thiosulfate to quench any unreacted bromine, and then again with water.
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Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a solvent system like ethanol/water to afford the pure 3-Bromo-4-hydroxy-8-methoxyquinoline.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous confirmation of the product's structure and purity.
Foundational Properties
All quantitative data should be summarized for clear comparison and validation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| CAS Number | 1204811-42-6 | |
| Physical Form | Solid |
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry provides definitive proof of the molecular weight. For brominated compounds, the technique offers a self-validating system due to the unique isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic molecular ion cluster (M⁺ and [M+2]⁺) of two peaks with almost equal intensity, separated by 2 m/z units, which is a hallmark of a monobrominated compound.[8]
Experimental Protocol: MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.
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Data Analysis: Identify the molecular ion peak cluster and compare the observed m/z values with the calculated theoretical values.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Expected Relative Intensity | Description |
| [C₁₀H₈⁷⁹BrNO₂ + H]⁺ | 253.9862 | ~100% | Molecular Ion (M+H)⁺ |
| [C₁₀H₈⁸¹BrNO₂ + H]⁺ | 255.9842 | ~98% | Isotope Peak ([M+2]+H)⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms in the carbon-hydrogen framework. The chemical shifts and coupling patterns are highly sensitive to the electronic environment, allowing for precise assignment of the substitution pattern.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]
-
Data Acquisition: Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Additional experiments like COSY or HSQC can be run to confirm assignments.
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Data Processing: Process the FID data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale using the residual solvent peak.
Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz) (Note: These are estimated values based on related structures. Actual values may vary.)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Justification |
| OH | 11.0 - 12.0 | br s | - | Acidic proton, broad signal. |
| H-2 | 8.5 - 8.7 | s | - | Singlet due to lack of adjacent proton (C3 is substituted). Deshielded by adjacent nitrogen. |
| H-5 | 7.6 - 7.8 | d | J ≈ 8-9 | Doublet, coupled to H-6. |
| H-6 | 7.2 - 7.4 | t | J ≈ 8 | Triplet, coupled to H-5 and H-7. |
| H-7 | 7.0 - 7.2 | d | J ≈ 7-8 | Doublet, coupled to H-6. |
| OCH₃ | 3.9 - 4.1 | s | - | Singlet for the methoxy group protons. |
Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)
| Carbon | Predicted δ (ppm) | Assignment Justification |
| C2 | ~145 | Adjacent to N, deshielded. |
| C3 | ~105 | Carbon bearing bromine, shielded by Br but in an electron-rich ring. |
| C4 | ~170 | Carbon bearing OH, highly deshielded (enol/keto form). |
| C4a | ~140 | Bridgehead carbon. |
| C5 | ~125 | Aromatic CH. |
| C6 | ~120 | Aromatic CH. |
| C7 | ~115 | Aromatic CH. |
| C8 | ~155 | Carbon bearing OCH₃ group. |
| C8a | ~130 | Bridgehead carbon. |
| OCH₃ | ~56 | Methoxy carbon. |
Infrared (IR) Spectroscopy
Authoritative Grounding: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of bonds within the molecule.
Experimental Protocol: IR Analysis
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Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
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Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[9]
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Broad, Strong | O-H stretch | Hydroxyl group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch | Methoxy C-H |
| 1640 - 1620 | Strong | C=O stretch | Contribution from quinolin-4-one tautomer |
| 1600 - 1450 | Medium-Strong | C=C & C=N stretch | Aromatic/Heterocyclic ring |
| 1280 - 1240 | Strong | C-O stretch | Aryl ether (Ar-O-CH₃) |
| ~1050 | Strong | C-O stretch | Aryl ether (Ar-O-CH₃) |
| 700 - 500 | Medium | C-Br stretch | Carbon-Bromine bond |
Conclusion
This guide has detailed a reliable and reproducible pathway for the synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline, a valuable scaffold for further chemical exploration. The proposed two-stage synthesis, employing a Conrad-Limpach cyclization followed by regioselective bromination with NBS, is grounded in established chemical principles. Furthermore, the comprehensive characterization workflow, utilizing MS, NMR, and IR spectroscopy, provides a robust, self-validating system to confirm the identity and purity of the final product. The protocols and reference data herein should serve as a practical and authoritative resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the confident production and application of this versatile molecule.
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